methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate
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Overview
Description
Methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate is a complex organic compound with a molecular formula of C19H13N3O4 and a molecular weight of 347.32 g/mol This compound features a chromeno[4,3-d]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities
Preparation Methods
The synthesis of methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For example, the reaction of 4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidine with methyl 4-formylbenzoate under specific conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to interfere with DNA synthesis and repair mechanisms further contributes to its biological effects.
Comparison with Similar Compounds
Methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused heterocyclic core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties, these compounds also target similar molecular pathways.
Chromeno[2,3-b]pyridine derivatives: These compounds have a related structure and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate ester, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
methyl 4-(4-amino-5-oxochromeno[4,3-d]pyrimidin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-25-18(23)11-8-6-10(7-9-11)17-21-15-12-4-2-3-5-13(12)26-19(24)14(15)16(20)22-17/h2-9H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPAXWWGYXTMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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